2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid
CAS No.: 1704063-84-2
VCID: VC2748426
Molecular Formula: C16H24BFN2O4
Molecular Weight: 338.2 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid is a chemical compound notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound features a boronic acid functional group, which is significant for its role in drug design and synthesis, especially in the context of enzyme inhibition and molecular recognition processes. SynthesisThe synthesis of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves multi-step organic reactions. The general synthetic route includes:
Biological ActivityResearch has indicated that compounds containing piperazine and boronic acid functionalities exhibit a range of biological activities, including:
ApplicationsThe applications of 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid are diverse:
|
---|---|
CAS No. | 1704063-84-2 |
Product Name | 2-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)-4-fluorophenylboronic acid |
Molecular Formula | C16H24BFN2O4 |
Molecular Weight | 338.2 g/mol |
IUPAC Name | [4-fluoro-2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid |
Standard InChI | InChI=1S/C16H24BFN2O4/c1-16(2,3)24-15(21)20-8-6-19(7-9-20)11-12-10-13(18)4-5-14(12)17(22)23/h4-5,10,22-23H,6-9,11H2,1-3H3 |
Standard InChIKey | XCOOJMLMSFFYRN-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)F)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O |
PubChem Compound | 91758872 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume